3-Methyl-isochromen-1-one
Overview
Description
3-Methyl-isochromen-1-one: is an organic compound with the molecular formula C10H8O2 It belongs to the class of isocoumarins, which are characterized by a fused benzene and α-pyrone ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions:
Intramolecular Alkoxylation-Initiated Cascade Cyclization: This method involves the use of allyl ether-tethered ynamides, which undergo a metal-free intramolecular alkoxylation-initiated cascade cyclization to form 3-isochromanones.
Condensation of Ortho-Formylbenzoic Acid and Chloroacetone: This method involves the condensation of ortho-formylbenzoic acid with chloroacetone, followed by cyclization to form 3-Methyl-isochromen-1-one.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Methyl-isochromen-1-one can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: 3-Methyl-isochromen-1-one is used as a building block in organic synthesis.
Biology and Medicine: This compound has shown potential in biological studies due to its structural similarity to natural products. It is being investigated for its anti-inflammatory, anti-microbial, and anti-cancer properties .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other fine chemicals. Its versatility makes it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of 3-Methyl-isochromen-1-one involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of prostaglandin synthesis, while its anti-microbial effects are due to the disruption of microbial cell membranes .
Comparison with Similar Compounds
6,8-Dimethoxy-3-methyl-1H-isochromen-1-one: This compound shares a similar core structure but has additional methoxy groups, which may alter its chemical properties and biological activities.
3-Phenyl-1H-isochromen-1-one:
Uniqueness: 3-Methyl-isochromen-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
3-Methyl-isochromen-1-one (CAS No. 6530-30-9) is a compound that has garnered attention in biological research due to its structural similarity to various natural products. This article explores the biological activities associated with this compound, including its anti-inflammatory, anti-microbial, and anti-cancer properties. We will analyze relevant studies, present data tables, and discuss case studies to provide a comprehensive overview of this compound's potential applications in medicine and pharmacology.
This compound is characterized by its unique isochroman structure, which allows it to participate in various chemical reactions such as oxidation, reduction, and substitution. Its reactivity can be attributed to the presence of functional groups that enable interactions with biological targets.
Table 1: Chemical Reactions of this compound
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Formation of oxidized derivatives | Potassium permanganate, chromium trioxide |
Reduction | Conversion to reduced forms | Sodium borohydride, lithium aluminum hydride |
Substitution | Replacement of functional groups | Various nucleophiles and electrophiles |
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. This activity is primarily attributed to its ability to inhibit prostaglandin synthesis, which plays a critical role in inflammation pathways. Studies have shown that derivatives of this compound can reduce inflammation markers in vitro and in vivo.
Anti-microbial Activity
The compound has also demonstrated promising anti-microbial effects against various pathogens. Its mechanism involves disrupting microbial cell membranes, leading to cell death. For instance, studies have reported its efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus.
Anti-cancer Properties
This compound has been investigated for its potential anti-cancer effects. It has shown cytotoxicity against several cancer cell lines, including glioma and breast cancer cells. The cytotoxic mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
Case Study 1: Inhibition of Prostaglandin Synthesis
A study conducted on the anti-inflammatory effects of this compound revealed that it significantly reduced the levels of prostaglandin E2 in cultured macrophages. The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition of prostaglandin synthesis .
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial activity of various compounds, this compound exhibited potent activity against Bacillus subtilis and Candida albicans. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics .
Case Study 3: Cytotoxicity Against Cancer Cells
Research exploring the cytotoxic effects of this compound on glioma cells showed an IC50 value in the low micromolar range. The study concluded that the compound induced apoptosis through caspase activation pathways .
The biological activities of this compound are mediated through specific molecular interactions. For anti-inflammatory effects, it inhibits cyclooxygenase enzymes involved in prostaglandin synthesis. In terms of antimicrobial action, it disrupts bacterial membranes by integrating into lipid bilayers, leading to increased permeability and eventual cell lysis .
Properties
IUPAC Name |
3-methylisochromen-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-7-6-8-4-2-3-5-9(8)10(11)12-7/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNBBIYFOJMAEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=O)O1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50983935 | |
Record name | 3-Methyl-1H-2-benzopyran-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50983935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6530-30-9 | |
Record name | 3-Methyl-1H-2-benzopyran-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50983935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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